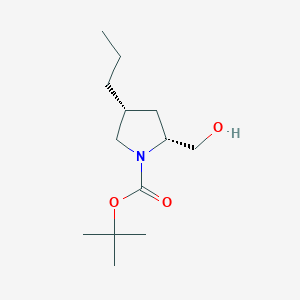
tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring
Preparation Methods
The synthesis of tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the tert-butyl ester. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control and the use of solvents to enhance reaction efficiency .
Chemical Reactions Analysis
tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a propyl group.
tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-ethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a propyl group.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct reactivity and interaction profiles compared to its analogs .
Properties
Molecular Formula |
C13H25NO3 |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-5-6-10-7-11(9-15)14(8-10)12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3/t10-,11-/m1/s1 |
InChI Key |
VTGWEHLHPYKXNS-GHMZBOCLSA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)CO |
Canonical SMILES |
CCCC1CC(N(C1)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















